tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

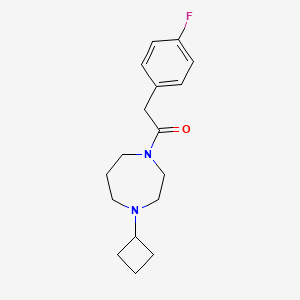

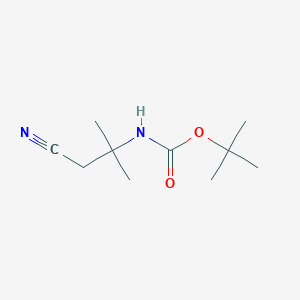

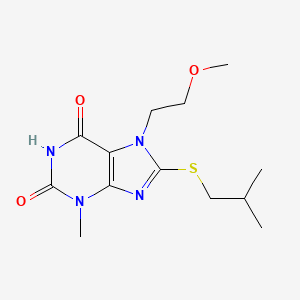

“tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate” is a chemical compound with the molecular formula C10H18N2O2 . It is a solid substance with a molecular weight of 198.26 .

Molecular Structure Analysis

The InChI code for “tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate” is 1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10(4,5)6-7-11/h6H2,1-5H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate” is a white to yellow solid . It has a molecular weight of 198.26 . Further physical and chemical properties are not available in the sources retrieved.科学的研究の応用

Lacosamide Synthesis Intermediate

The title compound serves as a crucial intermediate in the synthesis of lacosamide (trade name Vimpat). Lacosamide is an anticonvulsant drug approved for the adjunctive treatment of partial-onset seizures and neuropathic pain . Its dual mechanism underlies both anticonvulsant and analgesic activity.

Organic Synthesis

Tert-butyl (1-cyano-2-methylpropan-2-yl)carbamate: finds utility as a versatile building block in organic synthesis. Researchers use it to construct various novel organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Environmental Fate and Biodegradation Studies

Carbamates, including similar compounds, have been extensively studied for their environmental occurrence, fate, and degradation. Researchers investigate their presence in environmental matrices and their potential for biodegradation under specific conditions.

Precursor to Biologically Active Natural Products

Tert-butyl (1-cyano-2-methylpropan-2-yl)carbamate: serves as a potential precursor to biologically active natural products. Notably, it plays a role in the synthesis of compounds like Indiacen A and Indiacen B .

作用機序

Target of Action

Mode of Action

Carbamates typically work by forming a covalent bond with their target, altering its function. The cyano group in the molecule may also play a role in its interaction with targets .

Biochemical Pathways

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

The effects would depend on the specific targets and pathways affected by the compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of "tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate" . These factors could include temperature, pH, and the presence of other molecules .

特性

IUPAC Name |

tert-butyl N-(1-cyano-2-methylpropan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10(4,5)6-7-11/h6H2,1-5H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSILEIAGEFITEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1-cyano-2-methylpropan-2-yl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Isoxazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2825610.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(tert-butyl)phenyl)methanone](/img/structure/B2825612.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2825614.png)

![3-butyl-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2825618.png)

![(2E)-N-[4-(acetylamino)phenyl]-3-(4-propoxyphenyl)prop-2-enamide](/img/structure/B2825619.png)

![6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]quinolin-5-amine](/img/structure/B2825626.png)

![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2825627.png)